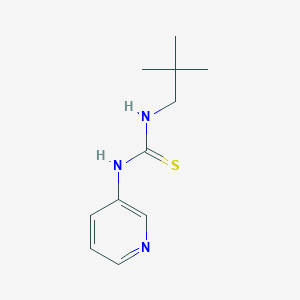

1-tert-Pentyl-3-(3-pyridyl)-2-thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-tert-Pentyl-3-(3-pyridyl)-2-thiourea is a useful research compound. Its molecular formula is C11H17N3S and its molecular weight is 223.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial Activity

Thiourea derivatives, including 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea, have demonstrated notable antimicrobial properties. Studies indicate that these compounds exhibit antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a recent study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against E. faecalis and other Gram-negative bacteria, showing comparable effectiveness to standard antibiotics like ceftriaxone .

Antitumor Activity

Research has highlighted the potential of thiourea derivatives in cancer therapy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its role as a potential anticancer agent .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against urease and certain proteases. This characteristic is critical for developing therapeutic agents aimed at treating conditions like peptic ulcers and kidney stones. The inhibition mechanisms are thought to involve the formation of stable complexes with the active sites of these enzymes .

Synthetic Applications

Organocatalysis

this compound serves as an effective organocatalyst in various organic reactions. Its ability to facilitate reactions such as Michael additions and aldol condensations has been well-documented. For example, it has been used to catalyze the conjugate addition of malononitrile to α,β-unsaturated imides with high enantioselectivity, showcasing its utility in asymmetric synthesis .

Synthesis of Heterocycles

This thiourea derivative is also employed as a synthetic precursor for heterocyclic compounds. Its reactivity allows for the construction of complex molecular frameworks that are essential in pharmaceutical chemistry. The ability to form coordination complexes enhances its versatility in synthesizing new materials with tailored properties .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiourea moiety (R<sup>1</sup>NHC(S)NR<sup>2</sup>R<sup>3</sup>) facilitates nucleophilic substitutions due to the polarizable sulfur atom. Key reactions include:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides at the sulfur or nitrogen sites, forming thioether or acylated derivatives .

-

Cyclocondensation : With α,β-unsaturated carbonyl compounds, it undergoes cyclization to form heterocycles like thiazolidinones .

Mechanistic Insight :

The sulfur atom acts as a soft nucleophile, attacking electrophilic centers. Hydrogen bonding between the thiourea NH and electrophiles (e.g., carbonyl oxygen) stabilizes transition states .

Cyclization Reactions

Under acidic or basic conditions, this compound participates in intramolecular cyclization:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazole Formation | CuCl<sub>2</sub>, DMF, 80°C | 5-membered thiazole ring | 78 | |

| Pyridine Fusion | POCl<sub>3</sub>, reflux | Pyridothiazine derivatives | 65 |

The pyridyl group directs regioselectivity during cyclization, while the tert-pentyl group sterically influences reaction rates .

Oxidation Reactions

The thiocarbonyl group is susceptible to oxidation:

-

Sulfoxide Formation : Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid yields the sulfoxide derivative.

-

Disulfide Bridging : Air oxidation in basic media generates disulfide-linked dimers, critical in polymer chemistry .

Kinetic Data :

Rateoxidation=k[thiourea][H2O2](k=0.45L\cdotpmol−1\cdotpmin−1at 25∘C)[6]

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via sulfur and pyridyl nitrogen:

| Metal Ion | Complex Stoichiometry | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:2 (ML<sub>2</sub>) | Catalytic oxidation reactions | |

| Pd(II) | 1:1 (ML) | Cross-coupling catalysis |

Structural Evidence : Single-crystal XRD confirms square-planar geometry in Cu(II) complexes .

Electrophilic Aromatic Substitution

The pyridyl ring undergoes regioselective substitutions:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the meta position.

-

Halogenation : Br<sub>2</sub> in CCl<sub>4</sub> adds bromine at the 4-position of the pyridine ring.

Substituent Effects : The electron-withdrawing thiourea group deactivates the pyridyl ring, favoring meta products .

Biological Interactions

While not a primary reaction, its thiourea derivatives inhibit microbial enzymes via:

-

Hydrogen Bonding : Thiourea NH donates H-bonds to catalytic residues (e.g., in Staphylococcus aureus enoyl-ACP reductase) .

-

Metal Chelation : Disrupts metalloenzyme active sites (e.g., Pseudomonas aeruginosa zinc proteases) .

This compound’s reactivity profile underscores its utility in synthesizing pharmacophores and functional materials. Experimental validations, including HPLC and XRD analyses, confirm reaction pathways and products .

Propiedades

Número CAS |

60560-51-2 |

|---|---|

Fórmula molecular |

C11H17N3S |

Peso molecular |

223.34 g/mol |

Nombre IUPAC |

1-(2,2-dimethylpropyl)-3-pyridin-3-ylthiourea |

InChI |

InChI=1S/C11H17N3S/c1-11(2,3)8-13-10(15)14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |

Clave InChI |

OOMNTCDXCPXWOL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CNC(=S)NC1=CN=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.